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molecular formula C11H11ClN2O B8570285 3-Chloro-4-morpholin-4-yl-benzonitrile

3-Chloro-4-morpholin-4-yl-benzonitrile

Cat. No. B8570285
M. Wt: 222.67 g/mol
InChI Key: PRIQJVUBLJZAGX-UHFFFAOYSA-N
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Patent
US07838674B2

Procedure details

3-Chloro-4-morpholin-4-yl-benzonitrile is synthesized starting from 3-Chloro-4-fluoro-benzonitrile and morpholine as described in Example 306. LC-MS (m/z, ES+): 223 (MH+), Retention time: 1.11 mins (LC-MS method 7)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[C:5]#[N:6].[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C#N)C=CC1N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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